![molecular formula C12H21NO4 B3286526 2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid CAS No. 828300-51-2](/img/structure/B3286526.png)
2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid
Overview
Description
“2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C12H21NO4 . It is also known by other names such as “trans-1-Boc-2-methyl-piperidine-3-carboxylic acid” and "1,3-Piperidinedicarboxylic acid, 2-methyl-, 1- (1,1-dimethylethyl) ester, (2R,3S)-rel-" .
Molecular Structure Analysis
The molecular weight of “2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid” is 243.3 . The InChI code for this compound is "1S/C12H21NO4/c1-8-9(10(14)15)6-5-7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)" .Physical And Chemical Properties Analysis
“2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid” is a white solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.Scientific Research Applications
Synthesis and Characterization
A series of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were developed as novel heterocyclic amino acids for use as achiral and chiral building blocks. These compounds were synthesized through a multi-step process involving conversion of piperidine carboxylic acids to β-keto esters, further reaction to afford the target compounds, and characterization by NMR spectroscopy and HRMS investigation (Matulevičiūtė et al., 2021).
Pharmaceutical Research
Compounds related to "2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid" have been explored for pharmaceutical applications. For instance, the synthesis of Aurora kinase inhibitors involving similar piperidine structures indicates potential use in treating cancer, showcasing the utility of these compounds in developing new therapeutic agents (ロバート ヘンリー,ジェームズ, 2006).
Glycosidase Inhibitory Activity
The first stereoselective synthesis of piperidine carboxylic acids starting from D-glucose has been achieved. This synthesis includes a key intramolecular reductive cyclization strategy and explores the glycosidase inhibitory activity of the synthesized compounds, contributing to biochemical and medicinal chemistry research (Pawar et al., 2010).
Chiral Resolving Agents
Enantiomers of piperidine carboxylic acids have been prepared and demonstrated as effective chiral resolving agents. The ability of these enantiomers to serve as chiral discriminating agents was showcased by the chromatographic separation of diastereomeric amides and esters, highlighting their significance in stereochemical resolution processes (Piwowarczyk et al., 2008).
Structural and Spectroscopic Studies
Diastereomeric complexes of piperidine-3-carboxylic acid with tartaric acid have been characterized by X-ray analysis, FTIR, NMR spectroscopies, and DFT calculations. This research provides insight into the structural features and interactions within these complexes, contributing to a deeper understanding of molecular interactions and stereochemistry (Bartoszak-Adamska et al., 2011).
Mechanism of Action
Target of Action
Similar compounds such as ®-(-)-3-piperidinecarboxylic acid have been reported to inhibit gaba (γ-aminobutyric acid) uptake . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system.
Mode of Action
If it acts similarly to ®-(-)-3-Piperidinecarboxylic acid, it may interact with GABA transporters, inhibiting the reuptake of GABA and thereby increasing its concentration in the synaptic cleft .
Biochemical Pathways
If it acts on GABA transporters, it could influence the GABAergic pathway, affecting neuronal excitability and synaptic transmission .
Result of Action
If it acts as a GABA uptake inhibitor, it could potentially increase GABA concentrations in the synaptic cleft, leading to enhanced inhibitory neurotransmission .
properties
IUPAC Name |
(2S,3R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-9(10(14)15)6-5-7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNCDXAIDIETKV-DTWKUNHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CCCN1C(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.